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(4-Fluorobiphenyl-3-yl)methanamine

Cat. No.: B13933489
M. Wt: 201.24 g/mol
InChI Key: LNVNLOJKDGKQPY-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl-Methanamine Chemical Space and Fluorinated Organic Compounds

The biphenyl-methanamine framework is a recognized structural motif in medicinal chemistry and materials science. Biphenyl (B1667301) structures provide a rigid yet conformationally flexible scaffold that can interact with biological targets. The methanamine group, a simple primary amine, offers a site for further chemical modification and can participate in hydrogen bonding interactions. wikipedia.org

The introduction of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netacs.orgtandfonline.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and lipophilicity. acs.orgtandfonline.comnih.gov In the context of drug design, fluorination is a widely used strategy to enhance the potency, selectivity, and pharmacokinetic profile of bioactive compounds. tandfonline.comnih.gov The C-F bond is significantly stronger than a C-H bond, which can block metabolic pathways and increase a drug's half-life. acs.org

Significance as a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

(4-Fluorobiphenyl-3-yl)methanamine serves as a crucial building block in the synthesis of more complex molecules. Its primary amine functionality is a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and arylation to introduce new functional groups and build molecular complexity.

The biphenyl core itself is a target for various cross-coupling reactions, allowing for the construction of elaborate polycyclic systems. The presence of the fluorine atom can also influence the reactivity of the aromatic rings, sometimes directing substitution to specific positions.

For instance, the amine group can be transformed into an isocyanate, a key functional group for the synthesis of ureas and carbamates, which are prevalent in many biologically active compounds. It can also be used in the construction of heterocyclic rings, which are ubiquitous in pharmaceuticals. acs.org

Overview of Academic Research Trajectories and Multidisciplinary Relevance

Research involving this compound and related structures spans several disciplines. In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. For example, biphenyl-containing compounds have been investigated as inhibitors of various enzymes and receptors. The fluorine substituent is often incorporated to optimize the drug-like properties of these molecules.

In materials science, the rigid biphenyl unit makes such compounds candidates for the development of liquid crystals, polymers, and other advanced materials. The ability to precisely tune the electronic properties through substitution, including fluorination, is a key advantage in this field.

Furthermore, the synthesis of this compound and its analogues drives the development of new synthetic methodologies. The challenges associated with the selective functionalization of biphenyl systems continue to inspire innovation in the field of organic synthesis.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₂FN
Molecular Weight 201.24 g/mol
CAS Number 885271-39-0
Appearance Not specified, likely a solid or oil
Boiling Point Not available
Melting Point Not available
Solubility Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12FN B13933489 (4-Fluorobiphenyl-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

(2-fluoro-5-phenylphenyl)methanamine

InChI

InChI=1S/C13H12FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

LNVNLOJKDGKQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CN

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Fluorobiphenyl 3 Yl Methanamine and Its Derivatives

Established Synthetic Pathways to the (4-Fluorobiphenyl-3-yl)methanamine Core

The fundamental approach to synthesizing the this compound core involves two key transformations: the formation of the 4-fluorobiphenyl (B1198766) backbone and the subsequent elaboration of a functional group into the desired aminomethyl moiety.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of C-C bonds between aryl groups, making it an ideal method for constructing the biphenyl (B1667301) scaffold. rsc.orgnih.govlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.org

For the synthesis of the this compound precursor, a common strategy involves the coupling of a suitably substituted fluorinated aryl halide with phenylboronic acid. A key intermediate is 4-fluoro-3-cyanobiphenyl. This can be synthesized by reacting 3-bromo-5-fluorobenzonitrile (B1333829) with phenylboronic acid. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Modern advancements have introduced highly active and stable palladacycle catalysts and bulky, electron-rich phosphine (B1218219) ligands that improve reaction efficiency, even with less reactive substrates. libretexts.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/EsterPalladium CatalystBaseSolventTypical Yield
3-Bromo-5-fluorobenzonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃ or K₂CO₃Toluene/Water or Dioxane/WaterHigh
3-Iodo-5-fluorobenzonitrilePhenylboronic acidPd(OAc)₂ with a phosphine ligandK₃PO₄DMF or AcetonitrileVery High

Once the 4-fluoro-3-cyanobiphenyl intermediate is secured, the next critical step is the reduction of the nitrile group (-C≡N) to the primary amine moiety (-CH₂NH₂). This transformation is a fundamental process in organic synthesis.

Several reducing agents can accomplish this conversion effectively. A powerful and common choice is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Alternatively, catalytic hydrogenation offers a milder route. This method involves treating the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide, often under pressure. youtube.com Another approach is reductive amination, though it's more commonly used for converting carbonyls to amines. youtube.comnih.gov The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.

Table 2: Comparison of Reduction Methods for Aromatic Nitriles

MethodReagents & ConditionsAdvantagesLimitations
Hydride Reduction1. LiAlH₄ in THF/Ether 2. H₂O workupHigh reactivity, rapid conversionReacts with many other functional groups (esters, ketones, etc.), requires anhydrous conditions
Catalytic HydrogenationH₂ gas, Pd/C or Raney Ni catalyst, Ethanol or Methanol solventMilder, tolerates some functional groupsMay require high pressure, can reduce other groups like alkenes or alkynes

Advanced Amine Synthesis and Functionalization Techniques

Beyond the primary synthesis, the methanamine group serves as a versatile handle for creating a diverse library of derivatives through various functionalization reactions.

The primary amine of this compound can be readily converted into secondary or tertiary amines through N-alkylation. This is typically achieved by reacting the amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

N-acylation is another common modification used to introduce amide functionalities, which are prevalent in biologically active molecules. This reaction involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. researchgate.net The use of activating agents like 1-Hydroxybenzotriazole (HOBt) can facilitate the coupling of carboxylic acids directly with the amine, a standard practice in peptide synthesis. researchgate.net These reactions are generally high-yielding and allow for the introduction of a wide array of substituents.

For the synthesis of more complex derivatives, modern cross-coupling methods provide powerful tools. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. acs.orgacs.org This reaction is particularly useful for synthesizing derivatives where a nitrogen-containing substituent is directly attached to the biphenyl ring system, a structure not accessible through the previously described nitrile reduction pathway.

The success of the Buchwald-Hartwig amination has been greatly enhanced by the development of specialized, bulky, electron-rich phosphine ligands (e.g., biaryl phosphines). acs.orgcapes.gov.br These ligands facilitate the catalytic cycle, allowing the reaction to proceed under milder conditions and with a broader range of substrates, including historically challenging five-membered heterocyclic halides. acs.orgacs.org This methodology could be applied to a halogenated this compound core to introduce further nitrogen-based functional groups.

Table 3: Key Components of Buchwald-Hartwig Amination

ComponentExampleFunction
Aryl Halide/Triflate3-Bromo-4-fluorobiphenylAromatic electrophile
AmineMorpholine, Aniline, or a primary alkylamineNitrogen nucleophile
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂Source of active Pd(0) catalyst
LigandtBuBrettPhos, SPhos, XPhosStabilizes the palladium center and facilitates the reaction steps
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates catalyst turnover

Stereoselective Synthesis and Chiral Intermediate Generation in Analog Preparation

Chirality is a critical factor in the development of pharmaceuticals, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of chiral analogs of this compound can be approached in several ways.

One strategy involves the asymmetric synthesis of the amine itself. This can be achieved through the asymmetric reduction of a precursor imine or ketone. Another powerful method is the use of chiral ligands in coupling reactions. For instance, enantioselective Suzuki-Miyaura couplings using novel chiral monophosphine ligands have been developed to create biaryl compounds with axial chirality (atropisomerism). nih.govresearchgate.net While this compound itself is not atropisomeric due to free rotation, the introduction of bulky substituents at the ortho positions of the biphenyl rings in its derivatives could induce this type of stereoisomerism. nih.gov

Furthermore, if a chiral center is to be introduced in a side chain attached to the amine (e.g., via N-alkylation with a chiral electrophile), the stereochemistry can be controlled by using enantiomerically pure starting materials. Stereoselective methods, such as the B-alkyl Suzuki-Miyaura cross-coupling, have been employed to create complex chiral molecules, demonstrating the versatility of these reactions in building specific stereoisomers. nih.gov

Strategic Incorporation and Manipulation of the Fluorine Moiety

One common strategy involves the use of a fluorinated building block, where the fluorine atom is incorporated early in the synthesis. researchgate.net For instance, a Suzuki coupling reaction could be employed between a fluorinated arylboronic acid and a suitable bromo- or iodo-substituted benzylamine (B48309) precursor. This approach ensures the precise placement of the fluorine atom.

Alternatively, late-stage fluorination offers the advantage of introducing fluorine in the final steps of the synthesis, which is particularly beneficial for the preparation of radiolabeled compounds. nih.gov Electrophilic fluorination reagents can be used to introduce a fluorine atom onto the pre-formed biphenyl backbone. dtic.mil However, achieving the desired regioselectivity can be challenging and may require the use of directing groups.

The replacement of a hydrogen atom with a fluorine atom is a widely used strategy in medicinal chemistry to enhance metabolic stability. news-medical.net The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. scispace.com

StrategyDescriptionAdvantagesDisadvantages
Fluorinated Building Block Use of a starting material that already contains the fluorine atom.High regioselectivity, reliable.Availability and cost of fluorinated starting materials.
Late-Stage Fluorination Introduction of the fluorine atom in the later stages of the synthesis.Useful for radiolabeling, allows for diversification.Potential for low regioselectivity, harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group on the aromatic ring with a fluoride (B91410) source.Can be efficient for activated aromatic systems.Requires an activated substrate with an electron-withdrawing group.

Novel Synthetic Route Development and Process Optimization

The development of a novel and efficient synthetic route for this compound is essential for its large-scale production and accessibility for research purposes. A potential synthetic strategy could involve a convergent approach, maximizing efficiency and yield.

A hypothetical novel route could start with the bromination of a suitable fluorinated biphenyl precursor, followed by the introduction of the aminomethyl group. Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, could be employed. For instance, the coupling of 4-fluorophenylboronic acid with 3-bromo-N-tert-butoxycarbonylbenzylamine would directly assemble the core structure. Subsequent deprotection of the amine would yield the final product.

Process optimization is a critical aspect of synthetic route development, aiming to improve yield, reduce costs, and ensure scalability and safety. researchgate.net Key areas for optimization include:

Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers in cross-coupling reactions.

Reaction Conditions: Optimization of parameters such as temperature, reaction time, solvent, and base can significantly impact the efficiency of the synthesis.

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is vital for obtaining the final product with high purity.

Green Chemistry Principles: Implementing principles of green chemistry, such as using less hazardous reagents and minimizing waste, is an important consideration in modern process development.

ParameterOptimization GoalExample
Catalyst Loading Minimize catalyst usage while maintaining high conversion.Reducing palladium catalyst loading from 1 mol% to 0.1 mol%.
Solvent Selection Use of environmentally benign and easily recoverable solvents.Replacing aprotic polar solvents with greener alternatives like 2-methyltetrahydrofuran.
Work-up and Isolation Develop a simple and efficient procedure to isolate the pure product.Direct crystallization from the reaction mixture to avoid column chromatography.
Telescoping Reactions Combining multiple synthetic steps into a one-pot procedure.Performing the cross-coupling and a subsequent reaction without isolating the intermediate.

Radiolabeling Strategies for Imaging Probe Development Research (e.g., 18F-labeling)

The development of radiolabeled probes for Positron Emission Tomography (PET) imaging is a powerful tool in drug discovery and clinical diagnostics. nih.gov The radioisotope Fluorine-18 (¹⁸F) is often the radionuclide of choice due to its favorable physical properties, including a half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. dtic.mil

For a molecule like this compound, the introduction of ¹⁸F would typically be achieved through a late-stage radiofluorination reaction. This involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

A common strategy is the radiofluorination of a precursor containing a leaving group such as a nitro group, a trimethylammonium salt, or a diaryliodonium salt at the 4-position of the biphenyl ring. The synthesis of such precursors is a key step in the development of an ¹⁸F-labeled imaging probe.

The development of hydrophilic ¹⁸F-fluorotetrazines for radiolabeling biologics represents a significant advancement in the field. While not directly applicable to the small molecule this compound, the principles of developing hydrophilic linkers and optimizing labeling conditions are relevant to the broader field of PET probe development. Automated radiosynthesis platforms are often employed to ensure reproducible and high-yield production of ¹⁸F-labeled tracers in a clinical setting.

Radiolabeling AspectDescriptionKey Considerations
Precursor Design Synthesis of a molecule with a good leaving group for nucleophilic ¹⁸F-fluorination.Stability of the precursor under reaction conditions; reactivity towards [¹⁸F]fluoride.
¹⁸F-Fluorination Reaction of the precursor with activated [¹⁸F]fluoride.Activation of [¹⁸F]fluoride (e.g., with a potassium-Kryptofix complex); reaction solvent and temperature.
Purification Separation of the desired ¹⁸F-labeled product from unreacted precursor and byproducts.Typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).
Quality Control Ensuring the radiochemical purity, chemical purity, and specific activity of the final product.Analytical HPLC, gas chromatography (for residual solvents), and measurement of radioactivity.

Structural Derivatization and Analog Design for 4 Fluorobiphenyl 3 Yl Methanamine

Systematic Modification of the Biphenyl (B1667301) Scaffold and Phenyl Ring Substitution Patterns

The biphenyl scaffold of (4-Fluorobiphenyl-3-yl)methanamine is a prime target for structural modification to explore structure-activity relationships (SAR). Research in related biphenyl series has demonstrated that the nature and position of substituents on the phenyl rings can significantly influence biological activity.

Systematic modifications often begin with altering the substitution pattern on both phenyl rings. While the parent compound features a fluorine atom at the 4-position of one ring and the methanamine group at the 3-position of the other, a variety of analogs can be synthesized to probe the importance of these positions. For instance, moving the fluorine atom to the 2'- or 3'-position can explore the impact of electronic and steric effects on receptor binding. Similarly, shifting the aminomethyl group to other positions on its phenyl ring can redefine the vector and orientation of this key pharmacophoric element.

Further derivatization can include the introduction of additional substituents on either or both phenyl rings. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., trifluoromethyl, cyano) are commonly employed to modulate the electronic character of the biphenyl system. The table below summarizes hypothetical modifications to the biphenyl scaffold to illustrate potential avenues of exploration based on common medicinal chemistry strategies.

ModificationRationalePotential Impact
Positional Isomers of FluorineInvestigate the role of fluorine's position on target engagement.Altered binding affinity and selectivity.
Introduction of a Second SubstituentProbe for additional binding pockets or steric tolerance.Enhanced potency or modified pharmacokinetic properties.
Replacement of FluorineExplore the necessity of a halogen for activity.Changes in lipophilicity and metabolic stability.
Ring IsosteresReplace one of the phenyl rings with a heteroaromatic ring (e.g., pyridine, thiophene) to alter physicochemical properties and introduce new interaction points.Improved solubility, metabolic profile, and potential for new hydrogen bonding interactions.

Variation of the Methanamine Side Chain and Nitrogen Substituents

The methanamine side chain is a critical component, often responsible for key interactions with biological targets. Variations of this moiety can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

One common strategy is N-alkylation, where the primary amine is converted to a secondary or tertiary amine by introducing alkyl groups of varying size and nature (e.g., methyl, ethyl, cyclopropyl). N-acylation to form amides is another avenue, which can alter the hydrogen bonding capacity and polarity of the side chain. The basicity of the nitrogen atom can also be fine-tuned through these modifications, which is a crucial parameter for compounds targeting the central nervous system.

The following table outlines representative modifications to the methanamine side chain.

Modification TypeExample SubstituentRationale
N-AlkylationMethyl, Ethyl, IsopropylExplore steric tolerance around the nitrogen and modulate basicity.
N,N-DialkylationDimethyl, DiethylInvestigate the necessity of a hydrogen bond donor.
N-AcylationAcetyl, BenzoylReduce basicity and introduce hydrogen bond acceptors.
N-SulfonylationMethanesulfonylIntroduce a non-basic, polar group.
Chain Extension/

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Fluorobiphenyl 3 Yl Methanamine Derivatives

Impact of Fluorine Substitution on Molecular Interactions and Electronic Properties

The introduction of a fluorine atom onto the biphenyl (B1667301) scaffold, as seen in (4-Fluorobiphenyl-3-yl)methanamine, profoundly influences the molecule's electronic properties and its potential for molecular interactions. Fluorine is the most electronegative element, and its substitution onto an aromatic ring imparts a strong inductive electron-withdrawing effect. nih.gov This alters the electron distribution across the biphenyl system, impacting the molecule's dipole moment and the acidity of nearby functional groups.

Furthermore, the carbon-fluorine bond is highly polarized and can act as a hydrogen bond acceptor. This capability, combined with the small size of the fluorine atom (comparable to hydrogen), allows it to be incorporated into molecular structures often without significant steric hindrance, a process sometimes referred to as a "smart" substitution. nih.gov In the context of drug design, fluorination has been shown to improve molecular packing and planarity in some systems through non-covalent conformational locks, which can be beneficial for charge transfer and intermolecular interactions. researchgate.net

Table 1: Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionRationale
Electron Distribution Inductive electron withdrawal, creating a localized dipole moment.High electronegativity of the fluorine atom.
Molecular Interactions Potential for halogen bonding and enhanced hydrogen bond acceptance.Polarity of the C-F bond and the electronegativity of fluorine.
Binding Energy Can either decrease or increase binding energy depending on positioning.Complex interplay of electrostatic and steric effects.
Conformation Can promote planarity through non-covalent "conformational locks".Intramolecular interactions, such as F---S or F---H contacts.

Role of the Amine Functionality in Ligand-Receptor Binding and Enzyme Inhibition

The primary amine functionality in this compound is a key pharmacophoric feature, playing a pivotal role in interactions with biological targets like receptors and enzymes. At physiological pH, this amine group is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge allows for the formation of strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate or glutamate) in a binding pocket.

In the context of enzyme inhibition, particularly for enzymes like monoamine oxidases (MAOs), the amine group is fundamental. MAO enzymes catalyze the oxidative deamination of monoamines. nih.gov Inhibitors often mimic the endogenous substrates, with the amine group being crucial for recognition and binding within the enzyme's active site. nih.gov The inhibition of MAOs can increase the levels of neurotransmitters, which is a therapeutic strategy for certain neurological conditions. nih.govfrontiersin.org The basicity of the amine, influenced by the electronic effects of the rest of the molecule, can modulate its binding affinity and inhibitory potency.

Elucidation of Structural Determinants for Modulating Biological Activity in Research Models

The biological activity of this compound derivatives is highly dependent on their specific substitution patterns. Structure-activity relationship (SAR) studies on related biphenyl and aminomethyl scaffolds have provided valuable insights into the structural features that govern their efficacy and selectivity. For instance, in the development of inhibitors for targets like the dopamine (B1211576) transporter (DAT) or monoamine oxidase B (MAO-B), subtle changes to the molecular structure can lead to significant shifts in activity. nih.govnih.gov

Research on related compounds has shown that modifications to the biphenyl rings, such as the introduction of additional substituents or altering their position, can impact binding affinity. researchgate.net For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be effective for anti-mycobacterial activity. semanticscholar.org

Similarly, modifications to the amine functionality can also have a profound effect. Altering the substitution on the nitrogen atom can influence selectivity and metabolic stability. nih.gov SAR studies on chalcone (B49325) analogs as MAO inhibitors revealed that specific substitution patterns on the aromatic rings could shift selectivity between MAO-A and MAO-B isoforms. nih.gov The crystal structures of MAO-A and MAO-B show differences in their active site cavities, which can be exploited for the design of selective inhibitors. nih.gov

Conformational Analysis and its Correlation with Performance in Biological Assays

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The biphenyl core is not rigid and possesses a torsional or dihedral angle between the two phenyl rings. The preferred conformation and the energy barrier to rotation around the central carbon-carbon bond can be influenced by substituents on the rings.

This conformational flexibility means that the molecule can adopt different shapes, only some of which may be suitable for binding to a specific biological target. Computational modeling and conformational analysis are therefore essential tools for understanding how the molecule fits into a binding site. The fluorine atom, for instance, can influence the preferred dihedral angle through steric and electronic effects, potentially pre-organizing the molecule into a more bioactive conformation. researchgate.net

The correlation between a molecule's conformation and its performance in biological assays is a cornerstone of rational drug design. A molecule that can readily adopt the low-energy conformation required for binding is likely to exhibit higher potency. For example, the planarity or non-planarity of the biphenyl system can dictate how the molecule interacts with planar aromatic residues or fits into narrow binding grooves within a protein.

Influence of Physicochemical Properties on In Vitro Research Parameters

The physicochemical properties of this compound derivatives have a significant impact on their behavior in in vitro research settings. Key parameters such as lipophilicity, solubility, and metabolic stability are crucial for a compound's performance in assays and its potential as a research tool or therapeutic lead. sygnaturediscovery.com

Lipophilicity , often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), affects a compound's ability to cross biological membranes and its binding to proteins. sygnaturediscovery.com The introduction of a fluorine atom generally increases lipophilicity. While a certain degree of lipophilicity is necessary for cell permeability, excessive lipophilicity can lead to poor solubility, increased non-specific binding, and higher rates of metabolic breakdown. sygnaturediscovery.comblumberginstitute.org

Solubility in aqueous buffers is essential for obtaining reliable data in in vitro assays. sygnaturediscovery.com Poor solubility can lead to compound precipitation and inaccurate measurements of biological activity. sygnaturediscovery.com

Metabolic stability , typically assessed using liver microsomes or hepatocytes, determines how quickly a compound is broken down by metabolic enzymes. acs.org High metabolic instability can limit a compound's duration of action and its utility in in vivo studies. Structural modifications, including the strategic placement of fluorine atoms to block sites of metabolism, can improve metabolic stability. nih.gov

Table 2: Key Physicochemical Properties and Their In Vitro Implications

Physicochemical PropertyIn Vitro Research Parameter AffectedImportance
Lipophilicity (logP/logD) Permeability, non-specific binding, solubility. sygnaturediscovery.comBalancing membrane penetration with aqueous solubility and minimizing off-target effects.
Aqueous Solubility Assay reliability, bioavailability. sygnaturediscovery.comEnsuring accurate concentration measurements and sufficient exposure in biological systems.
Metabolic Stability Compound half-life, in vivo exposure. acs.orgDetermining the duration of action and suitability for further studies.
Plasma Protein Binding Free drug concentration. acs.orgThe unbound fraction of the drug is generally considered to be the pharmacologically active portion.

By carefully tuning these physicochemical properties through structural modifications, researchers can optimize the in vitro performance of this compound derivatives, leading to more reliable and translatable research outcomes. acs.org

Investigation of Biological Interactions and Mechanistic Pathways in Research Settings

Modulation of Voltage-Gated Sodium Channels (VGSCs) and Neuronal Excitability Studies

No studies were identified that specifically examine the effects of (4-Fluorobiphenyl-3-yl)methanamine on voltage-gated sodium channels (VGSCs) or its influence on neuronal excitability. The scientific literature does contain research on how other, structurally different compounds modulate VGSCs, but this information is not applicable to the specific compound . nih.govfrontiersin.orgnih.gov

Agonism/Antagonism at Specific Receptor Systems (e.g., 5-HT2C, Glucagon (B607659) Receptor)

There is no available data in the public domain detailing the activity of this compound as an agonist or antagonist at any specific receptor system. While research exists on ligands for the 5-HT2C and glucagon receptors, none of these studies mention or test the subject compound. nih.govnih.govnih.govplos.orgmdpi.comharvard.edu

Enzyme Inhibition Studies (e.g., Arginase, Histone Deacetylases)

No research could be located that assesses the potential of this compound to inhibit enzymes such as arginase or histone deacetylases (HDACs). Although inhibitors for these enzymes are an active area of research, no studies have been published that include this particular molecule. nih.govnih.govnih.gov

Investigation of Intracellular Signaling Cascades (e.g., Gq-mediated calcium mobilization)

Information regarding the effect of this compound on intracellular signaling cascades, including Gq-mediated calcium mobilization, is not available in the current scientific literature. General methods for studying such cascades have been described, but they have not been applied to this compound. nih.govnih.gov

Exploration of Potential Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines)

There are no published studies investigating the potential antiproliferative activity of this compound in any cancer cell lines or other cell-based assays.

Computational and Theoretical Chemistry Approaches for 4 Fluorobiphenyl 3 Yl Methanamine Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (4-Fluorobiphenyl-3-yl)methanamine, docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. For instance, studies on similar biphenyl (B1667301) derivatives have successfully used molecular docking to identify potential biological activities. nih.govnih.gov

One such study on a series of (4-fluorophenyl)methanone derivatives used molecular docking to evaluate their potential as antioxidant and anti-inflammatory agents by simulating their interaction with proteins like liver alcohol dehydrogenase and an anti-inflammatory hydrolase. nih.gov The results, which included binding affinities in the range of -8.5 to -9.7 kcal/mol, indicated a high potential for these compounds to exhibit the predicted biological properties. nih.gov Similarly, docking studies on 4-benzoylbiphenyl (B106861) analogues identified their binding site on tubulin, providing a basis for their development as anticancer agents. nih.gov For this compound, a hypothetical docking study against a target protein could yield data as illustrated in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Type
Protein Kinase A -8.2 Tyr204, Leu158 Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 -7.5 Arg120, Tyr355 Pi-Cation, Hydrogen Bond

These simulations are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Prediction Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors. For this compound, a QSAR model could be developed to predict its activity for a specific biological target based on its structural features.

The development of a QSAR model involves the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. While no specific QSAR models for this compound are publicly available, the principles can be illustrated with a hypothetical dataset.

Table 2: Hypothetical QSAR Data for Analogues of this compound

Compound Analogue LogP (Hydrophobicity) Molecular Weight Electronic Energy (Hartree) Predicted Biological Activity (IC50, µM)
Analogue 1 (R=H) 3.5 185.22 -552.8 10.5
Analogue 2 (R=Cl) 4.1 219.67 -1012.1 5.2
Analogue 3 (R=CH3) 3.9 199.25 -592.1 8.7

Such models are invaluable for prioritizing the synthesis of new analogues with potentially improved activity and for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental screening.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into its geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

Studies on related biphenyl compounds have utilized DFT to elucidate their structural and electronic characteristics. nih.govresearchgate.net For example, research on N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine employed DFT to optimize its molecular geometry and analyze its electronic spectrum. researchgate.net Similarly, DFT calculations on (4-fluorophenyl)methanone derivatives helped in understanding the influence of substituents on their chemical behavior. nih.gov

Table 3: Calculated Quantum Chemical Properties for this compound (Illustrative)

Property Value
HOMO Energy -6.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 Debye

These calculations are essential for rationalizing the molecule's reactivity and for designing new derivatives with tailored electronic properties. The molecular electrostatic potential map, for instance, can identify regions of the molecule that are prone to electrophilic or nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt. The flexibility of the biphenyl linkage allows for a range of conformations, and understanding which are energetically favorable is crucial for predicting how the molecule will interact with its biological targets.

A study on chlorinated biphenyls utilized MD simulations to refine the conformational searches and understand the influence of chlorination patterns on the molecule's properties. nih.gov This approach can be directly applied to this compound to understand how the fluorine and methanamine substituents affect its conformational preferences. The results of such a simulation can reveal the most stable conformers and the energy barriers between them.

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This compound can serve as a starting point or a query molecule for virtual screening campaigns. By searching for compounds with similar shape and electrostatic properties, it is possible to identify novel compounds with potentially similar or improved biological activity.

De novo design, on the other hand, involves the computational creation of novel molecules with desired properties. Starting with the scaffold of this compound, new functional groups can be added or existing ones modified to optimize its interaction with a target protein. An example of this approach is the design of new 4-benzoylbiphenyl analogues as tubulin inhibitors based on a predicted binding model. nih.gov This strategy allows for the exploration of a much wider chemical space than what is available in existing compound libraries.

Table of Mentioned Compounds

Compound Name
This compound
(4-fluorophenyl)methanone
4-benzoylbiphenyl
N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine

Advanced Research Applications and Future Directions for 4 Fluorobiphenyl 3 Yl Methanamine

Application in Material Science Research (e.g., Polymers, Coatings)

The integration of fluorinated compounds into polymers and coatings is a well-established strategy for enhancing material properties. The presence of the 4-fluorobiphenyl (B1198766) group in (4-Fluorobiphenyl-3-yl)methanamine suggests its potential utility as a monomer or an additive in the synthesis of advanced polymers. Fluoropolymers are known for their high resistance to solvents, acids, and bases, as well as their ability to reduce friction.

The incorporation of the this compound moiety could potentially yield polymers with high thermal stability, low surface energy, and specific optical properties. The amine group provides a reactive handle for polymerization reactions, allowing it to be integrated into various polymer backbones such as polyamides or polyimides. Research in this area would involve synthesizing such polymers and characterizing their physicochemical properties.

Illustrative Research Data on Potential Polymer Properties:

PropertyHypothetical ValueMethod of Analysis
Glass Transition Temperature (Tg)150-180 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 400 °CThermogravimetric Analysis (TGA)
Water Contact Angle> 110°Goniometry
Refractive Index1.55 - 1.60Ellipsometry

Development as Reagents for Biochemical Assays and Probe Molecules

The biphenyl (B1667301) scaffold of this compound is inherently fluorescent, a property that can be exploited in the development of molecular probes for biochemical assays. The amine group offers a convenient point of attachment for conjugation to biomolecules such as proteins or nucleic acids, or for linking to other reporter groups.

As a molecular probe, it could be used in fluorescence microscopy or spectroscopy to study biological processes. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, providing a sensitive and background-free signal for monitoring molecular interactions. Research would focus on the synthesis of derivatives and their characterization as fluorescent probes.

Illustrative Data for a Hypothetical Fluorescent Probe Application:

ParameterHypothetical ValueTechnique
Excitation Wavelength (λex)~280 nmFluorescence Spectroscopy
Emission Wavelength (λem)~350 nmFluorescence Spectroscopy
Quantum Yield (ΦF)0.1 - 0.3Comparative Method
Binding Affinity (Kd) to Target1 - 10 µMIsothermal Titration Calorimetry (ITC)

Environmental Fate and Degradation Studies in Research Contexts

The environmental impact of fluorinated organic compounds is an area of growing concern. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing it highly stable and potentially persistent in the environment. Therefore, understanding the environmental fate and degradation pathways of this compound is a critical research area.

Studies would need to investigate its biodegradability by common soil and water microorganisms, its potential for bioaccumulation in ecosystems, and its abiotic degradation through processes like photolysis. This research is essential to assess the long-term environmental footprint of this compound should it see wider industrial or pharmaceutical use. Currently, no specific environmental fate studies for this compound have been identified.

Illustrative Focus Areas for Environmental Research:

Research AreaKey Questions to AddressExperimental Approach
BiodegradationIs the compound degraded by microorganisms? What are the degradation products?OECD 301 Test Series
BioaccumulationDoes the compound accumulate in aquatic organisms?Bioconcentration Factor (BCF) measurement
PhotodegradationDoes sunlight break down the compound in water or air?Quantum yield determination in photoreactors
Mobility in SoilHow strongly does the compound adsorb to soil particles?Soil Sorption Coefficient (Koc) measurement

Strategic Utility in Medicinal Chemistry Lead Optimization and Drug Discovery Pipelines as Intermediates and Scaffolds

The most promising and substantiated application of structures related to this compound lies in medicinal chemistry. The biphenyl-3-yl-methanamine scaffold has been identified as a novel framework for developing modulators of the 5-HT₇ receptor, a target for treating neuropathic pain and depression. nih.govkorea.ac.krresearchgate.net

A study by Kim et al. (2016) detailed the design and synthesis of a series of biphenyl-3-yl-methanamine derivatives. nih.govkorea.ac.kr Their research demonstrated that modifications to the amino group on this scaffold could switch the functional activity from a partial agonist to a full antagonist of the 5-HT₇ receptor. nih.govkorea.ac.kr This highlights the value of the biphenyl-3-yl-methanamine core as a versatile scaffold in drug discovery.

The introduction of a fluorine atom at the 4'-position of the biphenyl ring, as in this compound, is a common strategy in lead optimization. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to the target protein through favorable electrostatic interactions, and modulate the physicochemical properties of the molecule, such as its lipophilicity and pKa, to improve its pharmacokinetic profile.

Research Findings on Biphenyl-3-yl-methanamine Derivatives for 5-HT₇ Receptor: nih.govkorea.ac.kr

Compound TypeAmino SubstituentFunctional ActivityPotency
Partial Agoniste.g., small aminesModulates receptor activityEC₅₀ = 0.55–3.2 µM
Full Antagoniste.g., bulkier aminesBlocks receptor activityIC₅₀ = 5.57–23.1 µM

The strategic use of this compound as an intermediate would allow for the systematic exploration of these structure-activity relationships, potentially leading to the discovery of more potent and selective drug candidates. nih.govsci-hub.se

Future Perspectives in Chemical Biology and Translational Research Methodologies

The future of this compound in research is contingent on foundational studies to characterize its properties and potential applications. In chemical biology, the development of this molecule into a tool compound, such as a selective 5-HT₇ receptor antagonist, could enable researchers to dissect the complex roles of this receptor in cellular signaling pathways and disease models.

For translational research, if derivatives of this compound show promise as therapeutic agents, the next steps would involve extensive preclinical development. This includes scaling up the synthesis, performing detailed pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy and safety in animal models of relevant diseases. The journey from a promising scaffold to a clinical candidate is long, but the unique chemical structure of this compound makes it a compelling starting point for such endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.